(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one

Descripción general

Descripción

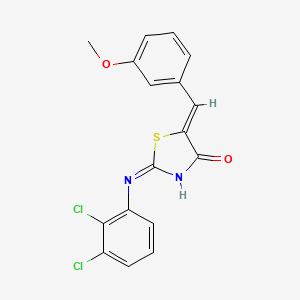

(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, a dichlorophenyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via nucleophilic substitution, where 2,3-dichloroaniline reacts with the thiazole intermediate.

Formation of the Methoxybenzylidene Moiety: The final step involves the condensation of the thiazole intermediate with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imine bond in the benzylidene moiety, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. For instance, thiazole derivatives have been synthesized and tested for their effectiveness against various bacterial strains and fungi. Studies have shown that modifications in the thiazole structure can enhance antimicrobial activity, making compounds like (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one promising candidates for further development in antimicrobial therapies .

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that similar thiazole compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer mechanisms .

Neuroprotective Effects

The neuroprotective capabilities of thiazoles are of particular interest in the context of neurodegenerative diseases such as Alzheimer's. Compounds featuring thiazole rings have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The potential of this compound to act as an AChE inhibitor could position it as a candidate for treating cognitive disorders .

In Vivo and In Vitro Studies

Comprehensive biological evaluations are crucial for understanding the efficacy and safety of this compound. In vitro assays typically involve testing the compound against various cell lines to assess cytotoxicity and pharmacological activity. In vivo studies can provide insights into the compound's bioavailability and therapeutic potential in animal models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of thiazole derivatives. By systematically modifying different parts of the this compound molecule, researchers can identify which structural features contribute most significantly to its biological activity.

Synthesis of Organic Materials

Thiazole derivatives like this compound are also being explored for their applications in organic electronics and materials science. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .

Mecanismo De Acción

The mechanism of action of (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA and proteins, affecting their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-((2,4-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a different substitution pattern on the phenyl ring.

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a different substitution pattern on the benzylidene moiety.

(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-ethoxybenzylidene)thiazol-4(5H)-one: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Actividad Biológica

The compound (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

- Molecular Weight : 367.26 g/mol

The presence of the thiazole ring is critical for its biological properties, as this moiety has been associated with various pharmacological activities.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating promising results:

The anticancer activity is attributed to the electron-donating groups on the phenyl ring and the structural features of the thiazole moiety, which enhance cytotoxicity against these cell lines.

Antimicrobial Activity

Thiazole compounds have also shown antibacterial and antifungal activities. Studies have indicated that modifications in the thiazole structure can lead to enhanced antimicrobial efficacy. For instance, derivatives with halogen substitutions demonstrated increased activity against Gram-positive bacteria and drug-resistant fungi.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives reveals that specific substitutions on the thiazole ring significantly influence their biological activity:

- Chlorine Substitution : The presence of chlorine atoms at positions 2 and 3 of the phenyl ring enhances cytotoxicity.

- Methoxy Group : The methoxy group at position 3 of the benzylidene moiety contributes to increased solubility and bioavailability, resulting in improved anticancer effects.

Case Study 1: Anticancer Efficacy in A549 Cells

A study involving the treatment of A549 human lung cancer cells with the compound showed a reduction in cell viability by approximately 67.4% , indicating strong anticancer potential. This study emphasized the importance of the dichlorophenyl group in enhancing activity against lung cancer cells.

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models have demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The results suggest that further exploration into dosage optimization and delivery mechanisms could enhance therapeutic outcomes.

Propiedades

IUPAC Name |

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2S/c1-23-11-5-2-4-10(8-11)9-14-16(22)21-17(24-14)20-13-7-3-6-12(18)15(13)19/h2-9H,1H3,(H,20,21,22)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSBDFQGGIYFCP-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.